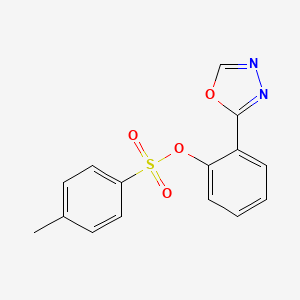

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonate ester group acts as an excellent leaving group, enabling displacement by nucleophiles under mild conditions:

Key Findings :

- Tosylate displacement proceeds via an SN2 mechanism, with steric hindrance from the oxadiazole ring marginally reducing reactivity compared to simpler aryl sulfonates .

- Electron-withdrawing substituents on the oxadiazole enhance leaving-group ability, accelerating substitution .

Electrophilic Reactions of the Oxadiazole Ring

The 1,3,4-oxadiazole core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

3.1. Nitration and Halogenation

- Nitration : Using HNO₃/H₂SO₄ at 0°C selectively nitrates the phenyl ring para to the oxadiazole group .

- Bromination : NBS in CCl₄ introduces bromine at the 5-position of the oxadiazole ring .

3.2. Ring-Opening Reactions

- Acid-Catalyzed Hydrolysis : Concentrated HCl at 80°C cleaves the oxadiazole ring to form a diacylhydrazine intermediate, which further decomposes to carboxylic acids .

- Reductive Cleavage : NaBH₄/SnCl₂ selectively reduces the oxadiazole to a thioamide without affecting the sulfonate group .

Stability Under Thermal and Basic Conditions

- Thermal Stability : Decomposition initiates at 220°C (TGA data), releasing SO₂ and forming a polymeric residue .

- Base Sensitivity : Prolonged exposure to NaOH (pH > 10) hydrolyzes the sulfonate ester to regenerate 2-(1,3,4-oxadiazol-2-yl)phenol .

Comparative Reactivity Table

A comparison with related sulfonate esters highlights its unique behavior:

| Property | 2-(Oxadiazolyl)phenyl Tosylate | Phenyl Tosylate | Naphthyl Tosylate |

|---|---|---|---|

| SN2 Reactivity (k, s⁻¹) | 1.2 × 10⁻³ | 3.5 × 10⁻³ | 0.9 × 10⁻³ |

| Thermal Decomposition (°C) | 220–240 | 180–200 | 250–270 |

| Solubility in DMSO (mg/mL) | 45 | 120 | 28 |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate. Research indicates that compounds with a sulfonate moiety exhibit significant inhibitory effects against various bacterial strains, particularly Xanthomonas oryzae and Xanthomonas axonopodis .

- Case Study:

A synthesis of novel oxadiazole derivatives demonstrated that certain compounds exhibited EC₅₀ values ranging from 50.1 to 112.5 µM against Xanthomonas oryzae, outperforming traditional antibacterial agents such as bismerthiazol . The introduction of the sulfonate group was crucial for enhancing antibacterial efficacy.

Anticancer Potential

The oxadiazole ring structure has also been explored for anticancer applications. Studies have synthesized various derivatives that have shown promising results in inhibiting cancer cell proliferation .

- Case Study:

Compounds derived from oxadiazoles have been tested for their ability to induce apoptosis in cancer cells. For instance, phenylazo-containing oxadiazoles were investigated for their anticancer activity and showed potential in targeting specific cancer pathways .

Pesticidal Properties

The versatility of oxadiazole compounds extends into agricultural applications, particularly as pesticides. The sulfonate derivatives have demonstrated broad-spectrum biological activity against pests and plant pathogens.

- Case Study:

A study on the effectiveness of novel oxadiazole derivatives as pesticides revealed that compounds like this compound exhibited strong insecticidal properties against common agricultural pests . The efficacy was attributed to the compound's ability to disrupt cellular processes in target organisms.

Polymer Chemistry

The unique chemical structure of this compound allows it to be integrated into polymer matrices to enhance material properties.

- Case Study:

Research has indicated that incorporating oxadiazole derivatives into polymers can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Summary Table of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against Xanthomonas spp. |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agriculture | Pesticides | Broad-spectrum activity against pests |

| Material Science | Polymer additives | Enhances thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in its nematicidal activity, the compound inhibits succinate dehydrogenase (SDH), affecting the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . In medicinal applications, it may act on enzymes like thymidylate synthase and histone deacetylase, inhibiting cell proliferation and inducing apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.

1,3,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the 4-methylbenzenesulfonate group enhances its potential for various applications, making it a versatile compound in scientific research .

Actividad Biológica

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate, with the CAS number 240115-63-3, is a compound belonging to the oxadiazole class, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections detail its biological activity through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O4S |

| Molecular Weight | 316.33 g/mol |

| Boiling Point | 502.6 ± 60.0 °C |

| Density | Not specified |

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Potential

The compound's anticancer properties have been explored in various contexts. Notably, it has shown promise in inhibiting cancer cell proliferation. A structure-activity relationship (SAR) investigation demonstrated that modifications to the oxadiazole ring can enhance cytotoxicity against specific cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines .

Inhibition of Monoamine Oxidase (MAO)

A significant area of research focuses on the inhibition of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A related study found that oxadiazole derivatives could act as potent MAO-B inhibitors, with some compounds showing nanomolar IC50 values . Although specific data for this compound is limited, its structural similarities suggest potential for similar activity.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been noted. Compounds with the oxadiazole moiety have been shown to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

Study on MAO Inhibition

In a focused study on a series of oxadiazole derivatives, researchers synthesized several compounds and evaluated their MAO inhibition capabilities. The most potent derivative exhibited an IC50 value of 0.0027 µM against MAO-B. This finding underscores the potential therapeutic applications of these compounds in neurodegenerative disease management .

Anticancer Activity Assessment

A detailed investigation into the anticancer activities of various oxadiazole derivatives revealed that certain substitutions on the oxadiazole ring significantly enhanced cytotoxic effects against cancer cells. For instance, a derivative similar to this compound was reported to have an IC50 value of 6.71 µM against specific cancer cell lines .

Propiedades

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOOGPFIIVUEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.